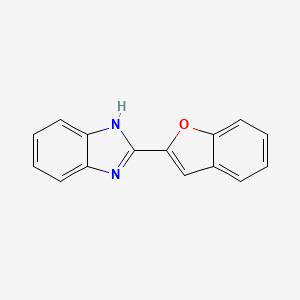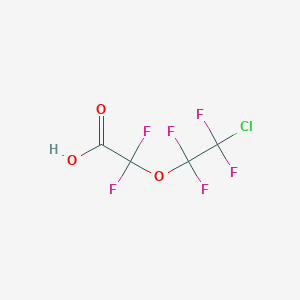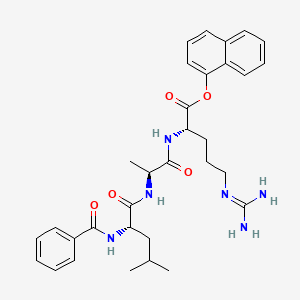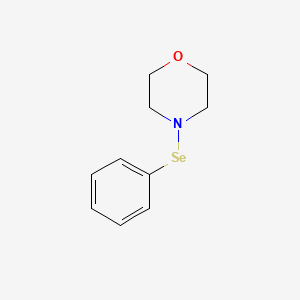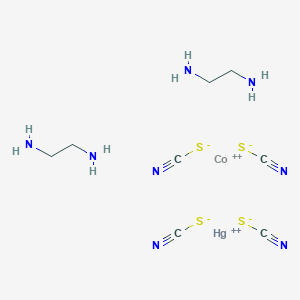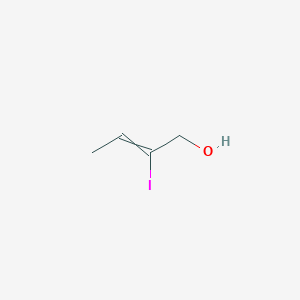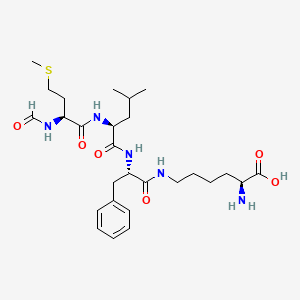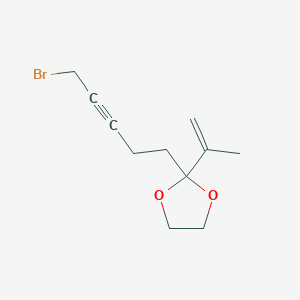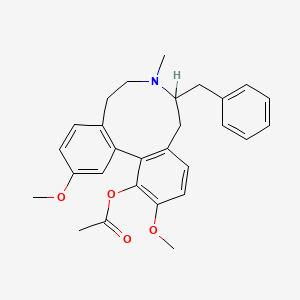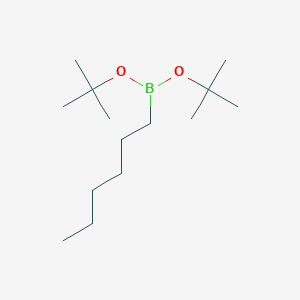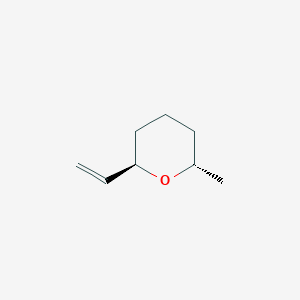![molecular formula C11H12ClNO4S B14422774 N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide CAS No. 82304-76-5](/img/structure/B14422774.png)
N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a sulfonyl group, a methoxy group, and a chloroethene moiety attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide typically involves the reaction of 2-methoxy-5-nitrobenzenesulfonyl chloride with chloroethene under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The intermediate product is then subjected to reduction using a suitable reducing agent like palladium on carbon (Pd/C) to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the compound, with stringent control over reaction parameters such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloroethene moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The chloroethene moiety may interact with hydrophobic pockets in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide
- N-(5-Chloro-2-methoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide
Uniqueness
N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide is unique due to the presence of both a sulfonyl group and a chloroethene moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
82304-76-5 |
|---|---|
Fórmula molecular |
C11H12ClNO4S |
Peso molecular |
289.74 g/mol |
Nombre IUPAC |
N-[5-(2-chloroethenylsulfonyl)-2-methoxyphenyl]acetamide |
InChI |
InChI=1S/C11H12ClNO4S/c1-8(14)13-10-7-9(3-4-11(10)17-2)18(15,16)6-5-12/h3-7H,1-2H3,(H,13,14) |
Clave InChI |
CXJCFTWSNFWRHL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)C=CCl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


